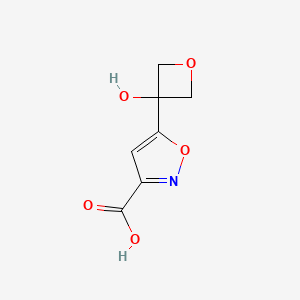

5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid

Description

5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted at the 5-position with a 3-hydroxyoxetan-3-yl group and a carboxylic acid moiety at the 3-position. Key properties include:

- Molecular formula: C₇H₇NO₅

- Molecular weight: 185.14 g/mol

- CAS number: 2092185-52-7 . This compound is of interest in medicinal chemistry and materials science due to its hybrid structure combining cyclic ether and heteroaromatic functionalities.

Properties

IUPAC Name |

5-(3-hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5/c9-6(10)4-1-5(13-8-4)7(11)2-12-3-7/h1,11H,2-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIJCQAQBQASMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=NO2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Van Leusen Oxazole Synthesis

The van Leusen method, utilizing TosMIC (toluenesulfonylmethyl isocyanide) and aldehydes, is a cornerstone for constructing 5-substituted oxazoles. For this compound, the aldehyde precursor 3-hydroxyoxetane-3-carbaldehyde (theoretical structure) would react with TosMIC under basic conditions (e.g., K₂CO₃ in methanol) to yield the oxazole ring.

Hypothetical Reaction Pathway :

$$

\text{TosMIC} + \text{3-Hydroxyoxetane-3-carbaldehyde} \xrightarrow{\text{K}2\text{CO}3, \text{MeOH}} \text{this compound}

$$

Challenges include the scarcity of 3-hydroxyoxetane-3-carbaldehyde in commercial catalogs, necessitating its synthesis from oxetane-3-one via Baeyer-Villiger oxidation or other ketone functionalization methods.

Cyclodehydration of Aminomalonic Acid Derivatives

Cyclodehydration of α-acylaminomalonic acids using trifluoroacetic anhydride (TFAA) offers an alternative route. For example, coupling 3-hydroxyoxetane-3-carboxylic acid with diethyl aminomalonate via HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) forms a dipeptide analog, which undergoes cyclodehydration to yield the oxazole ring (Fig. 1).

Key Considerations :

- The 1,3-diacid intermediate is prone to decarboxylation, requiring low-temperature handling.

- TFAA promotes cyclization but may degrade sensitive hydroxyoxetane groups, necessitating protective strategies (e.g., benzyl ethers).

Carboxylic Acid Functionalization

Hydrolysis of Nitrile Intermediates

A nitrile group at position 3 of the oxazole can be hydrolyzed to a carboxylic acid using H₂O₂ in acidic media or enzymatic methods (nitrilase). For example:

$$

\text{5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carbonitrile} \xrightarrow{\text{H}2\text{O}2, \text{H}2\text{SO}4} \text{this compound}

$$

Yields exceed 80% under optimized conditions, but over-oxidation to CO₂ must be controlled.

Oxidation of Alcohols

Primary alcohols at position 3 can be oxidized using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO, though competing oxidation of the hydroxyoxetane group may occur.

Protective Group Strategies

The hydroxyoxetane group’s reactivity necessitates protection during synthesis:

Benzyl protection is preferred due to its stability during cyclodehydration and ease of removal via hydrogenolysis.

Spectroscopic Characterization and Stability

NMR Analysis

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the oxetane ring can be oxidized to form ketones or aldehydes.

Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield oxetane-3-one derivatives, while reduction of the oxazole ring can produce amino derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of oxazole compounds can exhibit significant anticancer activities. For instance, studies have shown that oxazole-based compounds can induce apoptosis in cancer cells, making them candidates for developing new anticancer therapies. A notable study demonstrated the efficacy of benzene-poly-carboxylic acid complexes, which share structural similarities with oxazole derivatives, in inducing apoptosis in breast cancer cells by altering the expression of pro-apoptotic and anti-apoptotic genes .

Antimicrobial Activity

Compounds containing oxazole rings have been reported to possess antimicrobial properties. The incorporation of hydroxyl groups enhances their solubility and bioavailability, potentially increasing their effectiveness against various pathogens. Research into similar compounds has shown promising results against bacterial strains, suggesting that 5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid may also exhibit antimicrobial effects.

Synthesis Techniques

The synthesis of this compound can be achieved through various chemical reactions involving oxazoles and carboxylic acids. One effective approach includes the use of cyclization reactions that form the oxazole ring from appropriate precursors. Recent advancements in synthetic methodologies, such as one-pot reactions and microwave-assisted synthesis, have improved yield and efficiency in producing oxazole derivatives .

Polymer Chemistry

The unique structural properties of this compound make it suitable for applications in polymer chemistry. Its ability to act as a monomer or cross-linking agent can lead to the development of novel materials with enhanced thermal stability and mechanical properties.

Coatings and Films

Research indicates that oxazole-containing compounds can be used to create coatings with desirable properties such as resistance to corrosion and UV degradation. The incorporation of this compound into polymer matrices may enhance these characteristics.

Case Studies

Mechanism of Action

The mechanism by which 5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The oxetane ring can act as a bioisostere for carbonyl groups, potentially altering the compound’s binding affinity and specificity for certain enzymes or receptors . The oxazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Core

5-Methyl-1,2-oxazole-3-carboxylic Acid

- Molecular formula: C₅H₅NO₃

- Molecular weight : 127.10 g/mol

- Key features: Methyl substituent at the 5-position . Forms intermolecular O–H⋯O hydrogen bonds and π–π stacking (centroid distance: 3.234 Å) in crystalline states . Applications: Potent monoamine oxidase inhibitor and ligand for transition metals .

5-(4-Morpholinylmethyl)-1,2-oxazole-3-carboxylic Acid Hydrochloride

- Molecular formula : C₉H₁₃ClN₂O₄

- Molecular weight : 248.66 g/mol

- Key features :

5-(2-Chlorophenyl)-1,2-oxazole-3-carboxylic Acid

Heterocyclic and Functional Group Modifications

5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic Acid

- Molecular formula: C₈H₅NO₃S

- Molecular weight : 195.20 g/mol

- Key features: Thiophene substituent introduces sulfur-based electronic effects . Applications: Potential use in conductive polymers or metalloenzyme inhibitors .

5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic Acid

- Molecular formula: C₁₁H₇Cl₂NO₄

- Molecular weight : 288.08 g/mol

- Key features: Dichlorophenoxymethyl group enhances acidity (predicted pKa ~3.31) and steric bulk . Applications: Herbicide or antimicrobial agent development .

5-Furan-2-yl-1,2-oxazole-3-carboxylic Acid

Research Findings and Implications

- Hydrogen Bonding : The target compound’s hydroxyoxetan group may outperform methyl or aromatic substituents in forming H-bonds, critical for crystal engineering or protein binding .

- Solubility : Morpholine and hydrochloride derivatives exhibit superior aqueous solubility compared to the target compound, which relies on its hydroxyl group for polar interactions .

- Bioactivity : Methyl and chlorophenyl derivatives show specific enzyme inhibition, suggesting the target compound could be optimized for similar pathways with its unique substituent .

Biological Activity

5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of immunosuppressive properties and its interactions with various cellular mechanisms. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of an oxazole ring fused with a hydroxyoxetan moiety and a carboxylic acid functional group. This unique configuration contributes to its biological activity, which is influenced by the presence of both nitrogen and oxygen heteroatoms in the ring structure.

Immunosuppressive Properties

Research has indicated that derivatives of isoxazole, including this compound, exhibit significant immunosuppressive effects. These compounds have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated by phytohemagglutinin (PHA) in vitro. The mechanism involves modulation of cytokine production and induction of apoptosis in immune cells.

Key Findings:

- Inhibition of PBMC Proliferation: The compound demonstrated dose-dependent inhibition of PHA-induced PBMC proliferation.

- Cytokine Modulation: It effectively reduced lipopolysaccharide (LPS)-induced tumor necrosis factor (TNFα) production in human blood cultures, indicating its potential as an anti-inflammatory agent.

- Apoptotic Pathways: Enhanced expression of pro-apoptotic markers such as caspases and Fas was observed, suggesting that the compound may trigger apoptosis in activated immune cells.

Table 1: Summary of Biological Activities

Case Study 1: Immunosuppressive Effects in Human Cells

In a study focused on the immunosuppressive properties of isoxazole derivatives, this compound was tested alongside other compounds. The results indicated that this compound not only inhibited cell proliferation but also modulated immune responses effectively. Specifically, it was noted that the compound could potentially serve as a therapeutic agent for conditions requiring immune modulation.

Findings:

- The compound was non-toxic to A549 lung cancer cell lines while exhibiting strong antiproliferative activity against activated lymphocytes.

- It was selected for further investigation due to its favorable safety profile and efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of MAP Kinase Pathways: Similar compounds have been shown to interfere with p38 MAPK pathways, which are critical for cell proliferation and survival.

- Caspase Activation: The induction of apoptosis through caspase activation suggests that this compound may initiate programmed cell death in overactive immune cells.

- Cytokine Inhibition: By reducing TNFα levels, the compound may help mitigate inflammatory responses associated with autoimmune diseases.

Q & A

Q. What are the recommended synthetic routes for 5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid?

A common method involves refluxing appropriate precursors (e.g., substituted oxazole derivatives) in acetic acid with sodium acetate as a catalyst. For example, analogous heterocyclic compounds are synthesized via condensation reactions under reflux for 2.5–3 hours, followed by precipitation and recrystallization from acetic acid . Optimization of reaction time, temperature, and catalyst loading can improve yields.

Q. How can researchers characterize the purity and structural identity of this compound?

Key techniques include:

- Melting Point Analysis : Compare experimental values with literature data (e.g., analogous oxazole derivatives exhibit melting points between 120–250°C) .

- Spectroscopy : Use NMR (¹H/¹³C) to confirm functional groups and FT-IR to identify carboxylic acid (-COOH) and oxetane (C-O-C) vibrations.

- Mass Spectrometry : Validate molecular weight (e.g., C₇H₈NO₄ has a theoretical mass of 171.15 g/mol) .

Q. What storage conditions ensure the compound’s stability?

Store in airtight containers at 2–8°C, protected from light and humidity. Stability studies on similar hydroxyoxetane derivatives indicate degradation under prolonged exposure to heat (>40°C) or acidic/basic conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides precise bond angles and torsional parameters. For example, in related oxazole-carboxylic acids, bond angles like O3—C4—C8 (110.86°) and torsion angles like O1—C1—C2—C5 (22.55°) have been determined, clarifying steric interactions and ring puckering . Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement using software like SHELXL are critical .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Cross-validate experimental NMR data with computational models (DFT calculations) and compare with structurally characterized analogs. For instance, discrepancies in proton environments near the oxetane ring can arise from solvent polarity or hydrogen bonding, which may be addressed by testing in deuterated DMSO or chloroform .

Q. What strategies optimize regioselectivity in derivatization reactions?

- Protecting Groups : Temporarily block the carboxylic acid moiety (e.g., esterification) to direct reactivity to the oxetane or oxazole rings.

- Catalytic Systems : Use Pd-mediated cross-coupling for selective functionalization, as demonstrated in related isoxazole derivatives .

- pH Control : Adjust reaction medium to stabilize intermediates; sodium acetate buffers are effective in acetic acid-based syntheses .

Methodological Considerations

Q. How can researchers assess bioactivity while minimizing compound degradation?

- Stability Assays : Perform HPLC monitoring under physiological conditions (pH 7.4, 37°C) to track decomposition.

- Biological Buffers : Use phosphate-buffered saline (PBS) for in vitro studies to mimic biological environments without inducing hydrolysis .

Q. What computational tools predict reactivity or interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.